1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Overview
Description
“1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C13H23NO5 . It is a compound that is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate” can be represented by the InChI code: 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h15H,5-9H2,1-4H3 . This indicates the presence of a piperidine ring, a hydroxymethyl group, and two carboxylate groups in the molecule.Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions involving “1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate”, it’s worth noting that similar compounds are used in the development of PROTACs, which are designed to degrade targeted proteins .Physical And Chemical Properties Analysis
The physical form of “1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate” is an oil . It has a molecular weight of 273.33 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
Synthetic Routes and Applications
Graphical Synthetic Routes of Vandetanib The compound 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate is involved in the synthesis of Vandetanib, an anticancer drug. The synthesis involves multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, indicating its utility in complex organic syntheses with commercial viability in industrial production (Mi, 2015).
Environmental Applications
Decomposition of Environmental Contaminants This compound's derivatives, such as tert-butyl ethers, are studied for environmental applications like the decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive that can pollute water sources. Cold plasma reactors, using radio frequency plasma, have shown effectiveness in decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).
Synthetic Chemistry
Chiral Sulfinamides in Asymmetric Synthesis Chiral sulfinamides, related to the tert-butyl group in our compound of interest, are vital in the stereoselective synthesis of amines and N-heterocycles, indicating the compound's potential in asymmetric synthesis and the production of pharmaceuticals and natural products (Philip et al., 2020).
Biodegradation Studies
Biodegradation and Fate of ETBE in Soil and Groundwater Research into the biodegradation of ethyl tert-butyl ether (ETBE), similar to MTBE, provides insight into the environmental fate and potential bioremediation strategies for contaminants related to 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate. These studies show the capability of microorganisms to degrade ETBE under aerobic conditions, with implications for groundwater remediation (Thornton et al., 2020).
Antioxidant Applications
Synthetic Phenolic Antioxidants Derivatives of tert-butyl groups, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are explored for their role as synthetic phenolic antioxidants in industrial and commercial products. These compounds help prevent oxidative reactions and extend product shelf life, indicating the potential utility of 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate in similar applications (Liu & Mabury, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h15H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZQXEFGHRYLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | |
CAS RN |
1006044-27-4 | |
Record name | 1-tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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